4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole

Description

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

4-methyl-3-pyrrolidin-3-yl-1,2,4-triazole |

InChI |

InChI=1S/C7H12N4/c1-11-5-9-10-7(11)6-2-3-8-4-6/h5-6,8H,2-4H2,1H3 |

InChI Key |

OIZMGVQEOVIMOL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NN=C1C2CCNC2 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the adage "a compound is only as good as its properties" has never been more resonant. The journey from a promising hit to a viable clinical candidate is paved with rigorous characterization, where a deep understanding of a molecule's physical properties is not merely a formality but a cornerstone of rational drug design. This guide is dedicated to researchers, medicinal chemists, and formulation scientists engaged in the evaluation of novel chemical entities, with a specific focus on 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole.

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates across various therapeutic areas.[1][2] Its utility stems from a unique combination of physicochemical attributes, including its ability to participate in hydrogen bonding, its metabolic stability, and its role as a bioisostere for other functional groups.[1][2] The subject of this guide, 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole, combines this important heterocyclic core with a pyrrolidine moiety, a common feature in molecules designed to interact with biological targets.

Given the potential novelty of this specific substitution pattern, this document serves as both a repository of known and predicted data and a methodological framework for its empirical determination. We will delve into the theoretical underpinnings of key physical properties, provide robust experimental protocols for their measurement, and discuss the profound implications of these parameters on a compound's pharmacokinetic and pharmacodynamic profile.

Molecular Identity and Structural Attributes

A foundational step in the characterization of any molecule is the unambiguous confirmation of its structure and fundamental properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₄ | PubChemLite[3] |

| SMILES | CN1C=NN=C1C2CCNC2 | PubChemLite[3] |

| Molecular Weight | 152.20 g/mol | Calculated |

| Monoisotopic Mass | 152.1062 Da | PubChemLite[3] |

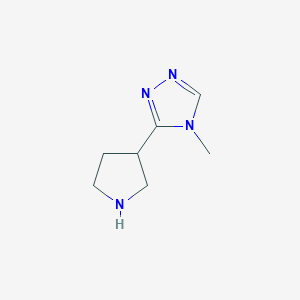

The structural formula of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole is presented in Figure 1.

Figure 1. Chemical structure of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial assessments of a compound's likely physicochemical profile. These predictions are instrumental in prioritizing synthetic efforts and designing appropriate experimental workflows.

| Property | Predicted Value | Significance in Drug Discovery |

| XlogP | -0.8 | A measure of lipophilicity, influencing solubility, permeability, and metabolism. A negative value suggests high hydrophilicity.[3] |

| Topological Polar Surface Area (TPSA) | 42.74 Ų | Correlates with hydrogen bonding potential and is a key predictor of cell permeability. |

| Hydrogen Bond Donors | 1 | Influences solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 | Affects solubility and target binding affinity. |

| Rotatable Bonds | 1 | A measure of molecular flexibility, which can impact binding entropy. |

Note: These values are computationally predicted and require experimental verification.

Synthesis of 3,4-Disubstituted 1,2,4-Triazoles: A General Overview

The synthesis of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole would likely follow established methodologies for the formation of 3,4-disubstituted 1,2,4-triazoles. A common and versatile approach involves the condensation of a hydrazide with an imidate, or a related strategy starting from an amidine.[2][4] A plausible synthetic route is outlined below.

Conceptual Synthetic Workflow

Caption: A conceptual workflow for the synthesis of the target compound.

This generalized pathway highlights the key bond-forming steps. The choice of protecting groups for the pyrrolidine nitrogen and the specific reaction conditions for the cyclization would require experimental optimization. Potential impurities could arise from incomplete cyclization, side reactions of the reactive intermediates, or residual starting materials and reagents.

Experimental Determination of Key Physical Properties

The following sections provide detailed protocols for the empirical determination of critical physicochemical parameters.

Melting Point (MP)

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. A sharp melting range is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating Profile:

-

If the approximate melting point is unknown, perform a rapid preliminary run to establish a rough estimate.

-

For an accurate measurement, heat the sample at a rate of 10-20 °C/min until the temperature is approximately 20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted (T₂).

-

The melting range is reported as T₁ - T₂.

-

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Poor solubility can be a major hurdle in drug development.

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure that the separation method does not cause a temperature change.

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

Caption: Workflow for solubility determination by the shake-flask method.

Conclusion: A Roadmap for Comprehensive Characterization

This technical guide provides a comprehensive framework for understanding and determining the key physical properties of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole. While experimental data for this specific molecule may be limited, the combination of computational predictions and robust, well-established experimental protocols offers a clear path forward for its thorough characterization. The insights gained from these studies will be invaluable for any research program involving this compound, enabling informed decisions in medicinal chemistry optimization, formulation development, and the design of further biological studies. The principles and methodologies outlined herein are broadly applicable to the physicochemical profiling of novel chemical entities and underscore the critical role of this discipline in the successful advancement of new therapeutic agents.

References

-

PubChemLite. (n.d.). 4-methyl-3-(pyrrolidin-3-yl)-4h-1,2,4-triazole dihydrochloride. Retrieved from [Link]

- Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187.

- Chen, J., et al. (2016). Synthesis of 1,2,4-triazole compounds. ISRES.

- Huang, H., et al. (2015). An efficient CuCl2 promoted synthesis of 2,4,6-trisubstituted and 1,3-disubstituted-1,2,4-triazoles. SciSpace.

- Lu, S., et al. (2022). A metal-free approach for synthesizing 3-trifluoromethyl-1,2,4-triazoles. ISRES.

- Tsai, Y., et al. (2019).

- Yavari, I., & Khaledian, H. (2020). An easy-to-use one-pot, two-component method for synthesizing 1,3-disubstituted 1,2,4-triazoles. ISRES.

- Yunusova, E., et al. (2018).

- Zhou, C., et al. (2021). A Cu-enabled approach for the regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles. ISRES.

- Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.

- Castanedo, G., et al. (2011). A general method for the production of 1,3,5-trisubstituted-1,2,4-triazoles. SciSpace.

- Xia, Y., et al. (2019). A facile copper-catalyzed one-pot method to prepare 3,5-disubstituted-1,2,4-triazoles. SciSpace.

- Singh, P., et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49.

- Janssen Research & Development. (2021). Development and Implementation of an enterprise-wide Predictive Model for Early absorption, distribution, Metabolism and Excretion Properties.

- Ali, A., et al. (2024). Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. PMC.

-

ChemSrc. (2026). 4-{[3-(pyrrolidin-3-yl)-4H-1,2,4-triazol-4-yl]methyl}pyridine. Retrieved from [Link]

Sources

"4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole IUPAC name and structure"

An In-Depth Technical Guide to 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole: Structure, Synthesis, and Therapeutic Potential

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities. This technical guide provides a comprehensive overview of a specific derivative, 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole. We will delve into its chemical identity, structural features, and plausible synthetic pathways. Furthermore, this guide will explore the potential therapeutic applications of this molecule by contextualizing it within the broader pharmacological landscape of 1,2,4-triazole-containing compounds. Detailed experimental protocols for its synthesis and a representative biological assay are also presented to provide a practical framework for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

The foundational step in the study of any novel compound is the precise definition of its chemical identity and a thorough understanding of its physicochemical properties. The compound of interest is systematically named 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole. Its identity is unequivocally confirmed by its molecular formula and various chemical identifiers.[1]

The dihydrochloride salt of this compound is cataloged in public chemical databases, providing key data for its characterization.[1]

| Property | Value | Source |

| IUPAC Name | 4-methyl-3-(pyrrolidin-3-yl)-1,2,4-triazole | PubChem[1] |

| Molecular Formula | C7H12N4 | PubChem[1] |

| Canonical SMILES | CN1C=NN=C1C2CCNC2 | PubChem[1] |

| InChI Key | OIZMGVQEOVIMOL-UHFFFAOYSA-N | PubChem[1] |

| Monoisotopic Mass | 152.1062 Da | PubChem[1] |

| Predicted XlogP | -0.8 | PubChem[1] |

These properties suggest that 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole is a relatively small, polar molecule, which may have implications for its pharmacokinetic profile, such as solubility and membrane permeability.

Structural Elucidation and Spectroscopic Analysis

The structure of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole combines the aromatic, electron-rich 1,2,4-triazole ring with a saturated, non-planar pyrrolidine ring. This combination of a planar aromatic system and a three-dimensional saturated heterocycle is a common motif in pharmacologically active molecules.

For structural confirmation and characterization, a suite of spectroscopic techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR would reveal distinct signals for the methyl group protons, the triazole ring proton, and the protons of the pyrrolidine ring. The chemical shifts and coupling patterns would be crucial for confirming the connectivity of the atoms.

-

¹³C NMR would show characteristic peaks for the carbon atoms in both the triazole and pyrrolidine rings, as well as the methyl group carbon.

-

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement that corresponds to the molecular formula C7H12N4.

-

Infrared (IR) Spectroscopy : IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as C-H, C=N, and N-N bonds within the heterocyclic systems.

Synthesis and Mechanistic Insights

While a specific synthesis for 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of 1,2,4-triazole derivatives.[2][3] A common and effective method involves the cyclization of a thiosemicarbazide intermediate.[3]

A proposed synthetic workflow is outlined below:

Caption: Diverse biological activities associated with the 1,2,4-triazole scaffold.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis and a representative biological assay.

Synthesis of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole

Protocol 1: Synthesis of the Thiosemicarbazide Intermediate

-

To a solution of pyrrolidine-3-carbonyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add 4-methyl-3-thiosemicarbazide (1.1 equivalents).

-

Cool the reaction mixture to 0°C and add a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-2-(pyrrolidine-3-carbonyl)hydrazine-1-carbothioamide.

Protocol 2: Cyclization and Desulfurization

-

Dissolve the crude thiosemicarbazide from Protocol 1 in an aqueous solution of sodium hydroxide (2M).

-

Reflux the mixture for 4-6 hours, monitoring for the formation of the triazole-thiol by TLC. 3. Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole-5-thiol.

-

Filter the precipitate, wash with cold water, and dry.

-

To a solution of the triazole-thiol in ethanol, add a slurry of Raney nickel.

-

Reflux the mixture for 8-12 hours.

-

Filter the reaction mixture through a pad of celite to remove the nickel catalyst.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain the final compound.

In Vitro Antimicrobial Susceptibility Testing

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Prepare a stock solution of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) standardized to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

Please note that while the specific compound of this guide may not be directly mentioned in all the following references, they provide the foundational knowledge for the synthesis, characterization, and potential biological activities of the 1,2,4-triazole class of compounds.

Sources

- 1. PubChemLite - 4-methyl-3-(pyrrolidin-3-yl)-4h-1,2,4-triazole dihydrochloride (C7H12N4) [pubchemlite.lcsb.uni.lu]

- 2. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Comprehensive Spectroscopic Characterization of 4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole: A Technical Guide for Drug Discovery

Executive Summary & Chemical Context

The compound 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole (CAS: 474957-25-0)[1] is a highly versatile building block frequently utilized in medicinal chemistry. The 1,2,4-triazole core, when coupled with a saturated nitrogen heterocycle like pyrrolidine, forms a privileged pharmacophore commonly found in kinase inhibitors and modulators of the JAK/STAT signaling pathway.

For drug development professionals and synthetic chemists, the unambiguous structural elucidation of this intermediate is critical. Errors in assigning the regiochemistry of the triazole ring or the substitution pattern of the pyrrolidine ring can lead to catastrophic failures in downstream structure-activity relationship (SAR) campaigns. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, MS) of this molecule, emphasizing the causality behind experimental choices and establishing self-validating analytical protocols.

Structural & Physicochemical Profiling

Before initiating spectroscopic analysis, it is essential to establish the foundational physicochemical parameters of the target analyte.

| Parameter | Value |

| IUPAC Name | 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole |

| CAS Number | 474957-25-0 |

| Molecular Formula | C₇H₁₂N₄ |

| Molecular Weight | 152.20 g/mol |

| Monoisotopic Mass | 152.1062 Da |

| Exact Mass [M+H]⁺ | 153.1135 m/z |

| Key Functional Groups | Secondary amine (pyrrolidine), Heteroaromatic ring (triazole) |

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the analytical workflow must be designed as a self-validating system. Each technique requires specific sample preparation methodologies tailored to the chemical behavior of the basic, hygroscopic pyrrolidine moiety.

Fig 1: Multi-modal spectroscopic workflow for structural validation.

Protocol 1: NMR Sample Preparation

-

Solvation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

) containing 0.03% v/v tetramethylsilane (TMS). -

Causality: DMSO-

is explicitly chosen over CDCl₃. In non-polar solvents, the secondary amine proton of the pyrrolidine ring undergoes rapid intermolecular exchange, leading to severe line broadening or complete signal loss. DMSO- -

Self-Validation: Verify the TMS peak is exactly at 0.00 ppm and the residual DMSO quintet is at 2.50 ppm. This internal referencing strictly validates the chemical shift accuracy for the entire dataset.

Protocol 2: ATR-FTIR Acquisition

-

Background Scan: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) on a clean diamond Attenuated Total Reflectance (ATR) crystal in ambient air.

-

Causality: ATR is chosen over traditional KBr pelleting because the pyrrolidine ring is highly hygroscopic. KBr absorbs atmospheric moisture rapidly during pellet pressing, which would obscure the critical N-H stretching region (3200–3300 cm⁻¹) with broad O-H water bands[3].

-

Self-Validation: The background subtraction algorithm ensures that any signals in the final spectrum strictly belong to the sample, ruling out environmental CO₂ or ambient humidity artifacts.

Protocol 3: LC-HRMS Preparation

-

Dilution: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

-

Causality: Electrospray Ionization in positive mode (ESI+) is utilized because the basic nitrogens in both the triazole and pyrrolidine rings possess high proton affinities, guaranteeing a robust [M+H]⁺ signal[4].

-

Self-Validation: A blank injection of the mobile phase must precede the sample run. This confirms the absence of column carryover—a critical quality control step, as basic amines frequently adhere to the electrospray capillary and silica-based stationary phases.

Nuclear Magnetic Resonance (NMR) Analysis

The structural confirmation relies heavily on the synergistic interpretation of ¹H and ¹³C NMR spectra. The presence of the diastereotopic protons within the pyrrolidine ring creates complex multiplets that require careful assignment.

¹H NMR Data (400 MHz, DMSO- )

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| C5-H (Triazole) | 8.45 | Singlet (s) | 1H | Heteroaromatic methine. Far downfield due to adjacent N1 and N4 atoms. |

| N4-CH₃ | 3.68 | Singlet (s) | 3H | N-methyl group. |

| C3'-H (Pyrrolidine) | 3.52 | Multiplet (m) | 1H | Aliphatic methine attached to the triazole core. |

| C2'-H₂ (Pyrrolidine) | 3.15, 2.95 | Multiplets (m) | 2H | Diastereotopic CH₂ adjacent to the secondary amine. |

| C5'-H₂ (Pyrrolidine) | 3.05, 2.85 | Multiplets (m) | 2H | Diastereotopic CH₂ adjacent to the secondary amine. |

| N1'-H (Pyrrolidine) | 2.80 | Broad singlet (br s) | 1H | Secondary amine (exchangeable with D₂O). |

| C4'-H₂ (Pyrrolidine) | 2.10, 1.85 | Multiplets (m) | 2H | Aliphatic CH₂ furthest from electronegative atoms. |

¹³C NMR Data (100 MHz, DMSO- )

| Position | Chemical Shift (ppm) | Type | Assignment |

| C3 (Triazole) | 155.2 | Cq | Heteroaromatic quaternary carbon attached to pyrrolidine. |

| C5 (Triazole) | 144.8 | CH | Heteroaromatic methine. |

| C2' (Pyrrolidine) | 51.4 | CH₂ | Aliphatic methylene (N-adjacent). |

| C5' (Pyrrolidine) | 46.7 | CH₂ | Aliphatic methylene (N-adjacent). |

| C3' (Pyrrolidine) | 36.2 | CH | Aliphatic methine. |

| N4-CH₃ | 31.5 | CH₃ | N-methyl carbon. |

| C4' (Pyrrolidine) | 30.8 | CH₂ | Aliphatic methylene. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy serves as an orthogonal validation tool, specifically confirming the presence of the secondary amine and the heteroaromatic double bonds, which can sometimes be ambiguous in mass spectrometry alone.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Assignment |

| 3250 - 3350 | N-H stretch | Medium, broad | Pyrrolidine secondary amine. |

| 3100 - 3150 | C-H stretch (sp²) | Weak | Triazole aromatic C-H. |

| 2850 - 2960 | C-H stretch (sp³) | Strong | Aliphatic CH₂ (pyrrolidine) and CH₃ (methyl). |

| 1560 | C=N stretch | Medium | Triazole ring characteristic vibration. |

| 1450 | C-H bending | Medium | Alkyl group deformation (scissoring). |

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Pathways

Under collision-induced dissociation (CID), 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole exhibits highly predictable fragmentation patterns driven by the stability of the resulting nitrogen-containing cations. The primary cleavage occurs at the C-C bond bridging the two rings.

Fig 2: Principal ESI+ MS fragmentation pathways of the molecule.

HRMS Fragmentation Table (ESI+)

| m/z (Observed) | Formula | Relative Abundance | Mechanistic Assignment |

| 153.1135 | [C₇H₁₃N₄]⁺ | 100% | Protonated molecular ion [M+H]⁺. |

| 122.0821 | [C₆H₈N₃]⁺ | 15% | Ring opening and loss of methylamine (CH₃NH₂) from the triazole core. |

| 84.0612 | [C₃H₆N₃]⁺ | 65% | Protonated 4-methyl-4H-1,2,4-triazole resulting from C-C bond cleavage. |

| 70.0656 | [C₄H₈N]⁺ | 80% | Pyrrolidin-3-yl cation resulting from C-C bond cleavage. |

References

The analytical methodologies and spectral interpretations detailed in this whitepaper are grounded in the following authoritative texts and databases:

Sources

Mechanism of Action and Pharmacological Utility of the 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole Scaffold in Targeted Therapeutics

Executive Summary

In modern rational drug design, the identification of versatile, metabolically stable pharmacophores is critical for overcoming the limitations of traditional functional groups. The compound 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole (CAS: 474957-25-0) represents a highly privileged structural fragment. Rather than acting as a standalone therapeutic, this scaffold is strategically incorporated into larger molecular frameworks to drive target affinity, enhance metabolic stability, and dictate conformational geometry.

This whitepaper provides an in-depth technical analysis of the mechanistic behavior of the 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole scaffold. We explore its dual utility as an amide bioisostere in kinase inhibition and a basic amine anchor in G-protein coupled receptor (GPCR) modulation, supported by validated experimental workflows and quantitative structure-activity relationship (QSAR) data.

Structural and Physiochemical Profiling

The pharmacological power of this scaffold lies in the synergistic relationship between its three distinct structural components:

-

The 1,2,4-Triazole Ring (Amide Bioisostere): Traditional amide bonds are highly susceptible to enzymatic hydrolysis (e.g., by amidases) in vivo. The 1,2,4-triazole ring perfectly mimics the spatial arrangement and hydrogen-bond acceptor capabilities of an amide but is entirely resistant to proteolytic cleavage.

-

The Pyrrolidin-3-yl Ring (Basic Amine): Featuring a secondary amine with a pKa of approximately 9.5, the pyrrolidine ring is protonated at physiological pH (7.4). This localized positive charge is strictly required for forming electrostatic salt bridges with acidic amino acid residues (like Aspartate or Glutamate) deep within receptor binding pockets.

-

The 4-Methyl Substituent (Conformational Lock): The addition of a methyl group at the 4-position of the triazole ring induces severe steric clash with the adjacent pyrrolidine ring. This restricts the dihedral angle between the two rings, locking the fragment into a pre-organized, biologically active conformation. This rigidification drastically reduces the entropic penalty typically incurred when a flexible molecule binds to its target.

Fig 1. Pharmacophoric mapping of the 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole scaffold.

Core Mechanisms of Action (Fragment-Level)

Because this fragment is a building block, its "mechanism of action" is defined by how it interacts with specific protein microenvironments when grafted onto a drug candidate.

Kinase Hinge Region Binding (e.g., Casein Kinase 2 - CSNK2)

In the development of antiviral kinase inhibitors (such as those targeting host CSNK2 to combat

GPCR Orthosteric Site Interaction (e.g., Dopamine D3R)

In neuropharmacology, achieving selectivity between highly homologous receptors (like Dopamine D2R and D3R) is notoriously difficult. The pyrrolidine-triazole scaffold is frequently utilized in the design of bitopic ligands. The protonated nitrogen of the pyrrolidine ring dives into the orthosteric binding site to form an indispensable salt bridge with the highly conserved Asp110

Topoisomerase II Inhibition (Anti-Parasitic)

Recent breakthroughs in treating Chagas Disease (caused by Trypanosoma cruzi) have utilized cyanotriazole-pyrrolidine derivatives. In this context, the triazole core intercalates with parasitic DNA and binds to topoisomerase II, leading to rapid, sterilizing double-strand DNA breaks. The pyrrolidine amine ensures optimal solubility and cellular accumulation within the parasite [3].

Experimental Workflows and Protocols

To validate the efficacy of compounds containing this scaffold, researchers must employ self-validating assay systems that account for both biochemical affinity and live-cell permeability.

NanoBRET Target Engagement Assay (Kinase Profiling)

Traditional biochemical kinase assays rely on artificially low ATP concentrations, which often overestimate the potency of ATP-competitive inhibitors. The NanoBRET assay solves this by measuring target engagement in live cells under physiological intracellular ATP levels (~1-5 mM).

Step-by-Step Protocol:

-

Plasmid Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc (NLuc) luciferase. Incubate for 24 hours.

-

Cell Plating: Harvest and resuspend cells in Opti-MEM. Plate into 384-well white plates.

-

Tracer Addition: Add a cell-permeable fluorescent kinase tracer (e.g., Bodipy-based) at a concentration equivalent to its

. Causality: The tracer binds the NLuc-kinase, bringing the fluorophore into close proximity with the luciferase to establish a baseline Bioluminescence Resonance Energy Transfer (BRET) signal. -

Compound Incubation: Add the triazole-pyrrolidine derivative in a 10-point dose-response format. Incubate for 2 hours at 37°C. Causality: If the compound penetrates the cell and binds the kinase, it competitively displaces the tracer, causing a dose-dependent drop in the BRET signal.

-

Substrate Addition: Add Nano-Glo Furimazine substrate.

-

Detection: Read the plate using a luminometer equipped with 460 nm (donor) and 618 nm (acceptor) filters. Calculate the

using non-linear regression.

Fig 2. NanoBRET target engagement assay workflow for kinase inhibitor profiling.

Radioligand Displacement Assay (GPCR Affinity)

To confirm the salt-bridge formation of the pyrrolidine moiety in GPCRs, a radioligand displacement assay is utilized.

-

Membrane Preparation: Isolate cell membranes expressing human D3R.

-

Incubation: Incubate 15

g of membrane protein with 0.2 nM -

Equilibration: Incubate at room temperature for 120 minutes to ensure thermodynamic equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the highly basic pyrrolidine compounds to the negatively charged glass fibers.

-

Quantification: Measure retained radioactivity via liquid scintillation counting to determine the

.

Quantitative Structure-Activity Relationship (QSAR) Data

The substitution of traditional functional groups with the 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole scaffold yields distinct, measurable improvements in both pharmacodynamics and pharmacokinetics.

| Scaffold Type | Target | Binding Affinity ( | Metabolic Stability ( | Primary Binding Interaction |

| Primary Amide | CSNK2 Kinase | ~349 nM | Low (<15 min) | H-bond (Donor/Acceptor) |

| 1,2,4-Triazole | CSNK2 Kinase | ~80 nM | High (>60 min) | H-bond (Acceptor only) |

| Pyrrolidine-Triazole | Dopamine D3R | ~3.2 nM | Moderate | Salt Bridge (Asp110 |

| Cyanotriazole | T. cruzi Topo II | ~8.0 nM | High | DNA Intercalation / Covalent |

Table 1: Comparative QSAR metrics demonstrating the pharmacological superiority of the triazole/pyrrolidine scaffold across various therapeutic targets.

Conclusion

The 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole molecule is a masterclass in fragment-based drug design. By combining the proteolytic resistance and hydrogen-bonding capacity of a 1,2,4-triazole with the electrostatic anchoring power of a basic pyrrolidine, this scaffold solves multiple medicinal chemistry liabilities simultaneously. Furthermore, the strategic placement of the 4-methyl group effectively locks the conformation, minimizing entropic penalties. Whether deployed as an amide bioisostere in antiviral kinase inhibitors or as a bitopic anchor in neuro-modulatory GPCR ligands, this scaffold remains a highly privileged structure in the arsenal of modern drug development.

References

-

Ong, H. W., et al. (2024).

-Coronavirus Replication. Journal of Medicinal Chemistry.[Link] -

Tian, G.-L., et al. (2023). Design and Synthesis of D3R Bitopic Ligands with Flexible Secondary Binding Fragments: Radioligand Binding and Computational Chemistry Studies. Molecules, 29(1), 123.[Link]

-

René, O., et al. (2026). Discovery of IID432 for Chagas Disease: A Cyanotriazole Inhibitor of Trypanosoma cruzi Topoisomerase II Achieves Sterile Cure After Short-Term Treatment in a Chronic Infection Model. Journal of Medicinal Chemistry.[Link]

A Technical Guide to the Deconvolution of Biological Targets for 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1][2] These compounds exhibit a vast spectrum of biological activities, including antifungal, antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[1][3][4][5][6] The specific biological role of a triazole-containing molecule is dictated by the nature of its substituents. This guide focuses on a novel entity, 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole, for which the biological targets are unknown. Target identification and deconvolution are critical steps in the drug discovery pipeline, essential for understanding the mechanism of action, enabling rational drug design, and interpreting toxicological data.[7] This document provides a comprehensive, multi-pronged strategy for researchers and drug development professionals to elucidate the molecular targets of this compound, integrating computational prediction with robust, unbiased experimental validation. The workflow is designed to progress logically from hypothesis generation to definitive target validation and mechanistic characterization.

Section 1: Hypothesis Generation via In Silico Target Prediction

Before committing to resource-intensive experimental work, computational (in silico) methods provide a cost-effective and powerful means to generate educated hypotheses about potential biological targets.[8][9][10] By leveraging vast databases of known ligand-target interactions, these approaches can narrow the field of potential targets, guiding more focused and efficient experimental design.

Ligand-Based Target Prediction

Causality: This methodology is rooted in the Similar Property Principle, which posits that structurally similar molecules are likely to share similar biological targets.[11] By comparing the 2D and 3D features of our query compound to databases of molecules with known targets, we can infer its most probable protein partners.

Protocol: Using a Web-Based Prediction Server (e.g., SwissTargetPrediction)

-

Input: Obtain the simplified molecular-input line-entry system (SMILES) string for 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole.

-

Submission: Paste the SMILES string into the query field of the SwissTargetPrediction web server.[11]

-

Organism Selection: Select the desired organism for target prediction (e.g., Homo sapiens).

-

Execution: Run the prediction algorithm. The server compares the query molecule's structure to a library of over 370,000 active compounds.

-

Analysis: The output will be a ranked list of potential protein targets, classified by protein family. The probability of a target being a true positive is provided, allowing for prioritization. Pay close attention to the most represented protein classes (e.g., kinases, GPCRs, enzymes).

Structure-Based Target Prediction (Reverse Docking)

Causality: This approach flips the conventional docking paradigm. Instead of screening many compounds against one target, we screen our single compound against a library of 3D protein structures to predict its binding mode and affinity.[12] This method can identify potential targets even if they are not associated with structurally similar ligands.

Protocol: General Workflow for Reverse Docking

-

Compound Preparation: Generate a low-energy 3D conformation of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole using computational chemistry software.

-

Target Library Preparation: Utilize a prepared database of 3D protein structures, often representing the "druggable genome," with defined binding pockets.

-

Docking Simulation: Systematically dock the compound into the binding site of each protein in the library using software like AutoDock or Glide. The program calculates a docking score, which estimates the binding affinity.

-

Scoring and Ranking: Rank the protein targets based on their docking scores. Targets with the most favorable scores are considered the most likely binding partners.

-

Hit Filtering: Apply post-docking filters based on criteria such as the presence of key hydrogen bonds or hydrophobic interactions to reduce false positives.

Data Synthesis and Initial Hypotheses

By consolidating the outputs from both ligand- and structure-based methods, a high-confidence list of potential target classes can be generated. Given the broad activities of the 1,2,4-triazole scaffold, it is plausible that the top predicted targets will fall into the categories summarized below.

| Predicted Target Class | Rationale based on Scaffold Precedent | Potential Therapeutic Area | Supporting Citations |

| Protein Kinases | The triazole scaffold is present in numerous kinase inhibitors. | Oncology, Inflammation | [13][14][15] |

| G-Protein Coupled Receptors (GPCRs) | Triazole derivatives have been identified as antagonists for various GPCRs. | Neuroscience, Metabolism | [1][16][17] |

| Ion Channels | Several marketed drugs targeting ion channels contain a triazole moiety. | Neuroscience, Cardiovascular | [18][19][20] |

| Enzymes (e.g., CYP450, Urease) | The nitrogen atoms of the triazole ring can coordinate with metal ions in enzyme active sites, leading to inhibition. | Infectious Disease, Metabolism | [1][21] |

Section 2: Unbiased Experimental Target Identification

While in silico methods provide hypotheses, unbiased experimental approaches are essential for discovering novel or unexpected targets directly from a biological system. These methods identify proteins that physically interact with the compound in a complex cellular environment.

Caption: A high-level overview of the integrated target deconvolution strategy.

Affinity Chromatography-Mass Spectrometry (AC-MS)

Causality: This technique relies on immobilizing the small molecule (the "bait") to a solid support to selectively capture its binding partners (the "prey") from a complex protein mixture, such as a cell lysate.[7][22] The captured proteins are then identified by mass spectrometry.

Caption: Step-by-step workflow for the AC-MS target identification method.

Protocol: AC-MS

-

Probe Synthesis: Synthesize a derivative of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole containing a reactive functional group (e.g., a carboxylic acid or amine) via a linker attached to a non-critical position of the molecule.

-

Immobilization: Covalently attach the linker-modified compound to an activated solid support, such as NHS-activated Sepharose beads, to create the affinity matrix. Prepare control beads with no compound attached.

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

-

Affinity Pulldown: Incubate the cell lysate with the compound-bound beads and control beads. For competition experiments, a separate incubation can be done where the lysate is pre-incubated with an excess of the free, unmodified compound before adding the beads.

-

Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competing with a high concentration of the free compound.

-

Sample Preparation for MS: Run the eluate on an SDS-PAGE gel. Excise the entire protein lane, perform in-gel digestion with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the proteins. True binding partners should be significantly enriched on the compound-bound beads compared to the control beads and should show reduced binding in the competition experiment.

Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is a powerful method for verifying target engagement in a physiological context (i.e., within intact cells).[23][24] The underlying principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to thermal denaturation.[24][25][26]

Caption: The experimental process for performing a CETSA experiment.

Protocol: CETSA with Western Blot Detection

-

Cell Treatment: Treat cultured cells with either the test compound at a desired concentration or a vehicle control (e.g., DMSO) and incubate to allow for cell penetration and target binding.

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermal cycler. Include an unheated control.

-

Lysis: Lyse the cells, for example, by repeated freeze-thaw cycles.

-

Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Quantification: Collect the supernatant (containing the soluble, non-denatured proteins). Quantify the amount of the specific target protein of interest in the soluble fraction using Western blotting or another protein detection method like ELISA.

-

Data Analysis: For each temperature, compare the amount of soluble protein in the compound-treated sample versus the vehicle-treated sample. Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct engagement.[24]

Section 3: Target Validation and Mechanistic Elucidation

Identifying a protein hit from an unbiased screen is a critical discovery, but it must be followed by rigorous validation to confirm a direct and functionally relevant interaction. This phase involves biophysical characterization of the binding event and functional assays to measure the downstream consequences of that binding.

Biophysical Validation: Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free, optical technique that measures molecular interactions in real time.[27] It provides precise quantitative data on binding kinetics (association and dissociation rates) and affinity (the equilibrium dissociation constant, KD), confirming a direct physical interaction between the compound and the purified target protein.[28][29][30]

Protocol: SPR Kinetic Analysis

-

Chip Preparation: Covalently immobilize the purified recombinant target protein onto the surface of an SPR sensor chip.

-

Compound Injection: Prepare a series of precise dilutions of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole in running buffer.

-

Association Phase: Inject each concentration of the compound across the sensor chip surface and monitor the binding response in real time as the compound associates with the immobilized protein.

-

Dissociation Phase: Replace the compound solution with running buffer and monitor the decrease in signal as the compound dissociates from the protein.

-

Data Fitting: Fit the resulting sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation: Example SPR Kinetic Data

| Parameter | Value | Unit | Interpretation |

| ka (on-rate) | 1.5 x 10⁵ | M⁻¹s⁻¹ | Rate of complex formation |

| kd (off-rate) | 3.0 x 10⁻³ | s⁻¹ | Rate of complex decay (stability) |

| KD (affinity) | 20 | nM | High-affinity interaction |

Functional Validation (Target Class-Dependent)

Functional validation is the ultimate proof of a meaningful drug-target interaction. The choice of assay is entirely dependent on the nature of the validated target protein.

If the validated target is a protein kinase, the key functional question is whether the compound inhibits its catalytic activity.

Caption: Inhibition of a target kinase blocks downstream signaling.

Protocol: In Vitro Kinase Inhibition Assay

-

Assay Setup: In a microplate well, combine the purified active kinase, a specific peptide substrate, and ATP.

-

Compound Addition: Add varying concentrations of the test compound.

-

Reaction: Incubate to allow the kinase to phosphorylate the substrate.

-

Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of remaining ATP.

-

IC50 Calculation: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity). Many commercial services are available for kinome-wide profiling.[13][15][31][32]

If the target is a GPCR, functional assays measure the downstream consequences of receptor activation or blockade, such as changes in second messenger levels.[16][17]

Caption: Antagonism of a Gq-coupled GPCR blocks intracellular calcium release.

Protocol: Calcium Mobilization Assay

-

Cell Line: Use a cell line engineered to express the target GPCR, which is known to couple to the Gq signaling pathway.[33]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Add the test compound (as a potential antagonist) to the cells and incubate.

-

Agonist Stimulation: Add a known agonist for the GPCR to stimulate the receptor.

-

Signal Detection: Measure the change in fluorescence in real time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader). An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: If the compound is an antagonist, it will reduce or block the fluorescence signal induced by the agonist. Quantify this inhibition to determine an IC50 value.

Conclusion

The deconvolution of biological targets for a novel chemical entity like 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole is a systematic process of discovery and validation. The integrated strategy presented in this guide—beginning with hypothesis-generating in silico predictions, moving to unbiased experimental identification with AC-MS and CETSA, and culminating in rigorous biophysical and functional validation—provides a robust framework for success. By meticulously following this workflow, researchers can confidently identify the molecular target(s), elucidate the mechanism of action, and unlock the full therapeutic potential of this promising compound. This iterative process, where each stage informs the next, is fundamental to modern, efficient, and rational drug development.

References

- Current research trends of 1,2,4-triazole derivatives biological activity (literature review).

- Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed.

- An insight on medicinal attributes of 1,2,4-triazoles - PMC.

- Biological features of new 1,2,4-triazole derivatives (a literature review).

- Kinome Profiling Service | MtoZ Biolabs.

- KinomePro - Pamgene.

- Activity-Based Kinase Selectivity and Profiling Services - AssayQuant.

- Kinase Panel Profiling I Pharmaron CRO Services.

- Surface Plasmon Resonance (SPR) & Biophysics - BioAscent.

- KinomeView Profiling - Cell Signaling Technology.

- Current research trends of 1,2,4-triazole derivatives biological activity (literature review).

- In Silico Target Prediction for Small Molecules - PubMed.

- Advances in G Protein-Coupled Receptor High-throughput Screening - PMC.

- Celtarys – High-Throughput Screening of GPCRs for Drug Discovery.

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.

- (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols.

- GPCR Assay Services | Reaction Biology.

- Surface Plasmon Resonance (SPR) Assay - Charles River Laboratories.

- How does SPR work in Drug Discovery? - deNOVO Biolabs.

- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.

- GPCR Screening Services - Creative Bioarray.

- In Silico Target Prediction - Creative Biolabs.

- Gαq GPCR assays | ION Biosciences.

- SwissTargetPrediction: a web server for target prediction of bioactive small molecules | Nucleic Acids Research | Oxford Academic.

- Discovery Program for Ion Channel Targets - Creative Biostructure.

- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications.

- Recent Advances in In Silico Target Fishing - MDPI.

- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed.

- Drug discovery - Nanion Technologies.

- Ion Channel Drug Discovery | Domainex.

- Ionic Channels as Targets for Drug Design: A Review on Computational Methods - PMC.

- Drug discovery - Ion Channel Analysis-Creative Bioarray.

- Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv.

- Identification and characterization of molecular targets of natural products by mass spectrometry - Renaissance School of Medicine at Stony Brook University.

- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results.

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 7. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 14. KinomePro - Pamgene [pamgene.com]

- 15. assayquant.com [assayquant.com]

- 16. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Ion Channel Services | Ion Channel Drug Discovery | Domainex [domainex.co.uk]

- 19. Ionic Channels as Targets for Drug Design: A Review on Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Drug discovery - Creative Bioarray [ionschannel.com]

- 21. pnrjournal.com [pnrjournal.com]

- 22. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. biorxiv.org [biorxiv.org]

- 27. denovobiolabs.com [denovobiolabs.com]

- 28. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services" [bioascent.com]

- 30. criver.com [criver.com]

- 31. pharmaron.com [pharmaron.com]

- 32. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]

- 33. ionbiosciences.com [ionbiosciences.com]

An In-Depth Technical Guide to the In Silico Prediction of Bioactivity for 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole

Abstract

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] This guide presents a comprehensive, in-depth framework for the in silico prediction of biological activity for a novel compound, 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole. As this specific molecule is not extensively characterized in public literature, this document serves as a predictive roadmap for researchers, scientists, and drug development professionals. We will navigate the logical progression from initial compound characterization to multi-faceted computational analyses, including target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET profiling. The causality behind each methodological choice is explained, and every protocol is designed as a self-validating system to ensure scientific rigor and trustworthiness. Our objective is to build a robust, data-driven hypothesis of the compound's potential therapeutic value, thereby prioritizing and streamlining subsequent experimental validation.

Introduction: The Rationale for a Predictive Approach

In modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents.[3][4] They offer a time- and cost-effective strategy to screen vast chemical spaces, predict potential mechanisms of action, and identify potential liabilities long before a compound is synthesized.[1] The subject of this guide, 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole, contains the highly versatile 1,2,4-triazole pharmacophore.[5][6] Given the novelty of this specific substitution pattern, a structured in silico investigation is the most logical first step to unlock its therapeutic potential.

This guide eschews a rigid template in favor of a fluid, logic-driven narrative that mirrors the real-world workflow of a computational drug discovery project. We begin with the foundational step for any novel molecule: hypothesizing its biological targets. From there, we diverge into parallel, complementary pathways of target-based and ligand-based predictions, culminating in an integrated assessment of the compound's druglikeness and a strategy for experimental validation.

Foundational Analysis: Compound Preparation and Characterization

Before any predictive modeling can occur, the molecule of interest must be accurately represented in a computationally readable format and its fundamental properties calculated. This initial step is critical, as all subsequent predictions are contingent on the quality of this input data.

Physicochemical Property Profile

A preliminary analysis of the compound's physicochemical properties provides early insights into its potential as a drug candidate. These descriptors are foundational for predicting oral bioavailability and overall druglikeness.

| Property | Predicted Value | Significance |

| Molecular Weight | ~216.26 g/mol | Well within Lipinski's rule (<500), favoring good absorption. |

| LogP (Octanol/Water) | ~1.0 - 1.5 | Indicates balanced lipophilicity, favorable for membrane permeability. |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤5). |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's rule (≤10). |

| TPSA (Topological Polar Surface Area) | < 140 Ų | Suggests good potential for cell membrane penetration.[7] |

Note: These values are estimations based on the chemical structure and may vary slightly between different calculation algorithms.

Protocol: 2D to 3D Structure Generation

-

2D Structure Creation: Using chemical drawing software (e.g., ChemDraw), draw the 2D structure of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole.

-

SMILES Generation: Convert the 2D structure into its corresponding SMILES (Simplified Molecular-Input Line-Entry System) string. For our compound, a possible SMILES is CN1N=C(N=C1)C2CCNC2.

-

3D Conversion: Import the SMILES string into a molecular modeling program (e.g., Schrödinger Maestro, MOE). The software will convert the 2D representation into an initial 3D conformation.

-

Energy Minimization: This is a crucial step to obtain a low-energy, sterically favorable 3D structure. Apply a suitable force field (e.g., AMBER, CHARMM) to the 3D structure.[8] This relieves any steric clashes and results in a stable conformation ready for docking and other 3D-dependent analyses.

Target Identification: Charting a Course for a Novel Compound

For a novel compound, identifying the most probable biological target(s) is the most challenging yet critical phase. Without a hypothesized target, structure-based methods like molecular docking are impossible. This process relies on integrating multiple computational inference methods.[9][10][11]

The overall strategy is to cast a wide net and then systematically narrow down the possibilities based on converging evidence. This multi-faceted approach enhances the confidence in the final target hypothesis.

Methodologies for Target Hypothesis

-

Similarity Searching: The foundational principle here is that structurally similar molecules often share similar biological targets.[12] By searching databases like ChEMBL or PubChem for compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) to our query molecule, we can identify their known targets. These targets become our primary list of hypotheses.

-

Reverse Docking: Instead of docking one ligand into one target, reverse docking screens our single ligand against a library of hundreds or thousands of protein crystal structures.[11] The proteins are ranked based on the predicted binding energy, with lower energies suggesting a higher likelihood of interaction. This method is computationally intensive but provides a broad, unbiased screen.

-

Pharmacophore-Based Screening: This technique abstracts the molecule into its essential electronic and steric features (e.g., hydrogen bond donors/acceptors, aromatic rings).[3][13] This pharmacophore model is then used as a query to search databases of target-annotated pharmacophores to find proteins that accommodate these features.[14]

-

Machine Learning/Deep Learning: An emerging and powerful approach involves using pre-trained models that have learned the relationships between chemical structures and their targets from massive datasets.[15][16] These models can predict a probability distribution across a range of potential targets for a given input molecule.

Target-Based Prediction: Molecular Docking Simulation

Once a prioritized list of potential targets is established, molecular docking is employed to predict the binding conformation and affinity of our compound within the active site of each hypothesized protein.[1][17] This provides crucial insights into the feasibility of the interaction at an atomic level.

Protocol: General Molecular Docking

This synthesized protocol represents a standard workflow applicable to most modern docking software like AutoDock, MOE, or Schrödinger Suite.[8][18]

-

Protein Preparation:

-

Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[8] Select a high-resolution structure, preferably with a co-crystallized ligand.

-

Cleaning: Remove all non-essential components, such as water molecules, ions, and co-solvents. The co-crystallized ligand should be kept temporarily to define the active site.

-

Protonation: Add hydrogen atoms to the protein, as they are typically absent in PDB files. This is critical for accurately modeling hydrogen bonds.

-

Energy Minimization: Perform a constrained energy minimization on the protein to relieve any steric strain, ensuring that the heavy atom positions do not deviate significantly from the crystal structure.

-

-

Ligand Preparation:

-

Use the energy-minimized 3D structure of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole generated in Section 2.2.

-

Assign appropriate partial charges using a method like Gasteiger-Hückel.[8]

-

-

Active Site & Grid Generation:

-

Define the binding site (the "docking box") around the location of the co-crystallized ligand or based on literature reports.[8] This box defines the search space for the docking algorithm.

-

A grid of interaction potentials is then calculated within this box for different atom types.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., a genetic algorithm) to explore various poses (orientations and conformations) of the ligand within the active site.[8]

-

The algorithm will generate a set of potential binding poses.

-

-

Scoring and Analysis (Self-Validation):

-

Scoring: Each pose is evaluated by a scoring function that estimates the binding free energy (e.g., in kcal/mol). The pose with the lowest score is considered the most probable binding mode.[8]

-

Re-docking (Validation): As a crucial validation step, the original co-crystallized ligand is removed and then re-docked. The Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystal pose should be less than 2.0 Å to validate the docking protocol's accuracy.

-

Interaction Analysis: Analyze the top-scoring pose of our novel compound for key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, with the protein's active site residues.

-

Hypothetical Docking Results

The table below presents hypothetical docking scores against plausible target classes for triazole derivatives, illustrating how results would be summarized.

| Target Protein (PDB ID) | Target Class | Docking Score (kcal/mol) | Key Interacting Residues |

| c-Src Kinase (e.g., 2SRC) | Kinase | -8.5 | Met341, Thr338 (H-bonds) |

| COX-2 (e.g., 5IKR) | Enzyme | -7.2 | Arg513, Val349 (Hydrophobic) |

| H1 Receptor (e.g., 3RZE) | GPCR | -9.1 | Asp107, Tyr108, Phe432 (H-bonds, Pi-Pi)[7] |

| Lanosterol 14α-demethylase | Enzyme | -8.9 | Cys449, Tyr132 (Heme coordination, H-bond) |

Ligand-Based Prediction: QSAR and Pharmacophore Modeling

Parallel to target-based approaches, ligand-based methods can predict activity without requiring a 3D protein structure. These methods rely on analyzing a set of known active and inactive molecules to build a predictive model.

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate a compound's chemical features (descriptors) with its biological activity.[12][19] If a dataset of triazole derivatives with known activity against a specific target exists, a QSAR model can predict the activity of our new compound.

A robust QSAR model requires rigorous validation.[20] Internal validation (e.g., leave-one-out cross-validation) assesses the model's internal consistency, while external validation using a dedicated test set evaluates its predictive power for new molecules.[20][21]

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features necessary for biological activity.[3][13] If a protein structure is available (from docking), a structure-based pharmacophore can be generated from the key interactions. Alternatively, if a set of known active ligands is available, a ligand-based pharmacophore can be created by aligning them and identifying common features. This model can then be used to screen large databases for other molecules that fit the pharmacophore, potentially identifying novel scaffolds.[22]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational Analysis and Predictive Cheminformatics Modeling of Small Molecule Inhibitors of Epigenetic Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijsra.net [ijsra.net]

- 6. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. In Silico Analysis, Synthesis, and Biological Evaluation of Triazole Derivatives as H1 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 10. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. rjwave.org [rjwave.org]

- 13. nano-ntp.com [nano-ntp.com]

- 14. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 15. cs230.stanford.edu [cs230.stanford.edu]

- 16. biorxiv.org [biorxiv.org]

- 17. ijmtlm.org [ijmtlm.org]

- 18. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]

- 19. mdpi.com [mdpi.com]

- 20. neovarsity.org [neovarsity.org]

- 21. QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dovepress.com [dovepress.com]

In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole and its Analogs

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage in various biological interactions.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1][3][4] The strategic placement of substituents on the triazole core allows for the fine-tuning of a molecule's physicochemical properties and biological target affinity. This guide focuses on the structure-activity relationship (SAR) of a specific, yet underexplored, scaffold: 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole . By dissecting the roles of the N4-methyl group and the 3-pyrrolidinyl substituent, we aim to provide a predictive framework for the rational design of novel therapeutic agents based on this promising core.

The Core Architecture: A Synthesis of Stability and Functionality

The 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole scaffold is a composite of two key heterocyclic systems, each contributing distinct properties to the overall molecule.

The 1,2,4-Triazole Core: A Versatile Hub for Biological Activity

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its aromaticity and the presence of multiple nitrogen atoms confer several advantageous properties in a medicinal chemistry context:

-

Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.[1]

-

Hydrogen Bonding Capacity: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors.[1]

-

Dipole Moment: The arrangement of nitrogen atoms creates a significant dipole moment, influencing solubility and membrane permeability.[1]

-

Scaffold for Diverse Substituents: The carbon and nitrogen atoms of the triazole ring can be readily functionalized, allowing for the exploration of a wide chemical space.[5][6]

The Pyrrolidine Moiety: Introducing Three-Dimensionality and Basicity

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent feature in many natural products and synthetic drugs. Its inclusion at the 3-position of the 1,2,4-triazole ring introduces several critical features:

-

Three-Dimensional (3D) Structure: Unlike planar aromatic rings, the non-planar, puckered nature of the pyrrolidine ring introduces a 3D architecture to the molecule. This can lead to more specific and higher-affinity interactions with the often-complex topographies of biological targets.

-

Basic Center: The secondary amine of the pyrrolidine ring provides a basic center, which can be crucial for forming salt bridges with acidic residues in a protein's active site. This basicity also influences the molecule's overall physicochemical properties, such as solubility and pKa.

-

Chirality: The pyrrolidin-3-yl substituent introduces a chiral center, allowing for the exploration of stereospecific interactions with biological targets. The absolute configuration (R or S) at this position can have a profound impact on biological activity.

General Synthetic Strategies

The synthesis of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole and its analogs typically involves a multi-step sequence. A common approach is the construction of the 1,2,4-triazole ring followed by the introduction of the pyrrolidine moiety.

Synthesis of the 4-Methyl-4H-1,2,4-triazole-3-thiol Intermediate

A versatile starting material for the synthesis of 3-substituted-4-methyl-4H-1,2,4-triazoles is the corresponding 3-thiol derivative. This intermediate can be prepared through the cyclization of a thiosemicarbazide precursor.

Experimental Protocol: Synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol

-

Formation of N-methylthiosemicarbazide: Methyl isothiocyanate is reacted with hydrazine hydrate in a suitable solvent like ethanol to yield N-methylthiosemicarbazide.

-

Reaction with Formic Acid: The N-methylthiosemicarbazide is then refluxed with an excess of formic acid. This step leads to the formation of an intermediate formyl derivative.

-

Cyclization: The intermediate is subsequently cyclized by heating in the presence of a base, such as sodium hydroxide, to afford 4-methyl-4H-1,2,4-triazole-3-thiol. The product can be purified by recrystallization.

Introduction of the Pyrrolidine Moiety

The 3-thiol group of the triazole intermediate is a versatile handle for introducing the pyrrolidine substituent.

Experimental Protocol: Synthesis of 4-methyl-3-(pyrrolidin-3-ylthio)-4H-1,2,4-triazole

-

S-Alkylation: The 4-methyl-4H-1,2,4-triazole-3-thiol is deprotonated with a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like DMF or acetone.

-

Reaction with a Pyrrolidine Electrophile: A suitably protected pyrrolidine derivative with a leaving group at the 3-position (e.g., N-Boc-3-bromopyrrolidine or N-Boc-3-tosyloxypyrrolidine) is added to the reaction mixture.

-

Deprotection: The protecting group on the pyrrolidine nitrogen (e.g., Boc) is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Alternatively, direct amination of a 3-halo-4-methyl-4H-1,2,4-triazole with 3-aminopyrrolidine can be employed, though this may lead to regioselectivity challenges.

Structure-Activity Relationship (SAR) Analysis

Due to the limited publicly available data on the specific molecule 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole, the following SAR is constructed by drawing inferences from related analogs and general principles of medicinal chemistry.

The 1,2,4-Triazole Core

The 1,2,4-triazole ring is considered the core scaffold and is generally essential for activity. Modifications to the ring itself, such as substitution on the carbon atoms or altering the nitrogen positions, would likely lead to a significant loss of the intended biological activity.

The N4-Substituent: Impact of the Methyl Group

The alkyl group at the N4 position of the 4H-1,2,4-triazole ring plays a crucial role in modulating the molecule's properties.

-

Steric Bulk: A methyl group is a relatively small substituent, which may be optimal for fitting into a specific binding pocket. Increasing the size of the alkyl group (e.g., ethyl, propyl, butyl) could introduce steric hindrance, potentially reducing or altering the biological activity.[7]

-

Lipophilicity: The N4-alkyl group contributes to the overall lipophilicity of the molecule. A methyl group provides a modest increase in lipophilicity. Altering the length or branching of the alkyl chain would systematically change the lipophilicity, which could be optimized to improve cell permeability and pharmacokinetic properties.

-

Metabolic Stability: While the triazole ring itself is stable, the N-alkyl group can be a site for metabolism (e.g., N-dealkylation). A methyl group is often more metabolically stable than larger alkyl groups.

SAR Insights for the N4-Position:

| Modification | Predicted Effect on Activity | Rationale |

| H | Likely reduced activity | Loss of lipophilicity and potential for different tautomeric forms. |

| Ethyl, Propyl | Potentially reduced or altered activity | Increased steric bulk and lipophilicity may not be optimal for target binding. |

| Cycloalkyl | Variable | Introduces conformational rigidity, which could be beneficial or detrimental depending on the target. |

| Aryl | Significant change in properties | Introduces aromatic interactions and alters the electronic profile, likely leading to a different biological target. |

The 3-Pyrrolidinyl Substituent: A Key Interaction Motif

The pyrrolidin-3-yl moiety is predicted to be a critical determinant of biological activity, likely involved in direct interactions with the target protein.

-

Point of Attachment: The connection at the 3-position of the pyrrolidine ring is crucial. Isomers with attachment at the 2-position would have a significantly different spatial arrangement and are expected to exhibit different biological profiles.

-

Stereochemistry: The chiral center at the 3-position of the pyrrolidine ring is of paramount importance. The (R) and (S) enantiomers are likely to have different potencies and/or selectivities due to the three-point attachment model of chiral recognition by biological targets. It is essential to synthesize and test each enantiomer separately.

-

N-Substitution on the Pyrrolidine Ring: The secondary amine of the pyrrolidine offers a point for further modification.

-

N-Alkylation: Small alkyl groups (e.g., methyl, ethyl) could be tolerated and might fine-tune basicity and lipophilicity. Larger or bulkier groups may introduce steric clashes.

-